

A Technical Guide to the Historical Synthesis of Allyl Acetate

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Compound of Interest

Compound Name: Allyl acetate

Cat. No.: B165787

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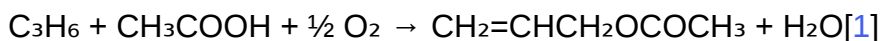
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and current methodologies for the synthesis of **allyl acetate**, a crucial intermediate in the production of allyl alcohol, specialty polymers, pharmaceuticals, and other fine chemicals. This document provides a detailed overview of the core synthetic routes, complete with experimental protocols, quantitative data, and process diagrams to facilitate a comprehensive understanding for research and development professionals.

Industrial Gas-Phase Acetoxylation of Propylene

The dominant industrial method for **allyl acetate** production is the gas-phase reaction of propylene with acetic acid and oxygen, a process favored for its economic viability and greener chemical pathway, avoiding chlorinated intermediates.^[1] This method relies on a sophisticated heterogeneous catalyst system.

The overall reaction is as follows:



This reaction is highly exothermic, with a heat of reaction of approximately -37.9 kcal/mole.^[2]

Catalytic System

The process utilizes a supported palladium catalyst.[3] The catalyst's performance is significantly enhanced by the presence of promoters. Common catalyst compositions involve palladium, bismuth, and an alkali metal, such as potassium or rubidium, deposited on a support like silica.[4] The silica support preferably has a high surface area, typically in the range of 40 to 350 m²/g.[4]

Reaction Conditions and Performance

The gas-phase acetoxylation is typically carried out in a fixed-bed reactor, often of a multitubular design to manage the exothermic nature of the reaction.[2] The reaction conditions are optimized to maximize yield and selectivity while ensuring catalyst longevity.

Parameter	Typical Range	Reference
Temperature	100°C to 250°C	[4]
Pressure	1 to 25 atm (absolute)	[4]
Propylene Conversion	5-10%	[4]
Selectivity to Allyl Acetate	~90%	[4]
Space-Time Yield	250-320 g/L catalyst/hr	[4]
Feed Composition (molar ratio)	Acetic Acid:Propylene:Oxygen = 1: (0.25 to 13) : (0.15 to 4)	[5]
Space Velocity	10 to 15,000 h ⁻¹	[5]

Experimental Protocol: Representative Industrial Workflow

While specific industrial protocols are proprietary, the following represents a generalized workflow based on publicly available patent literature.

1. Catalyst Preparation:

- A silica support is impregnated with aqueous solutions of salts of palladium, bismuth, and rubidium (e.g., acetates).[4]

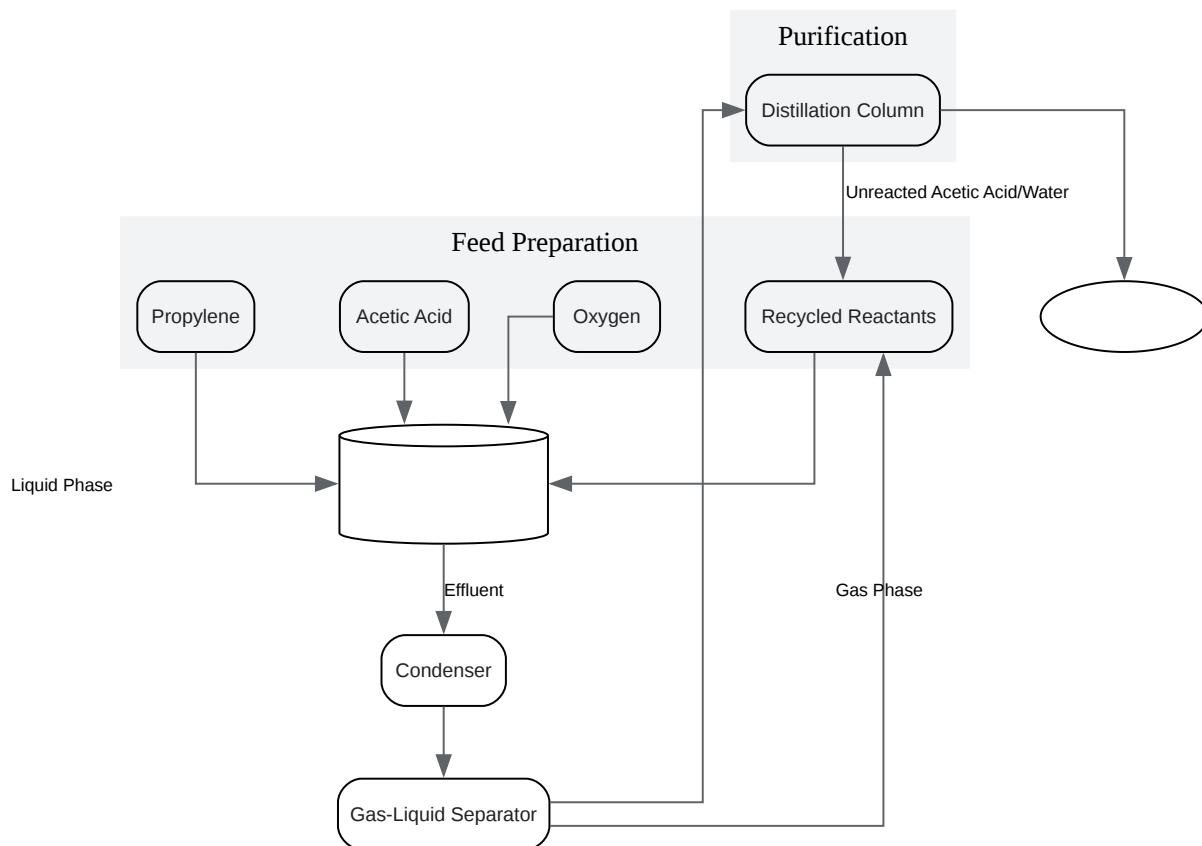
- The impregnated support is then dried to form the final catalyst.[4]

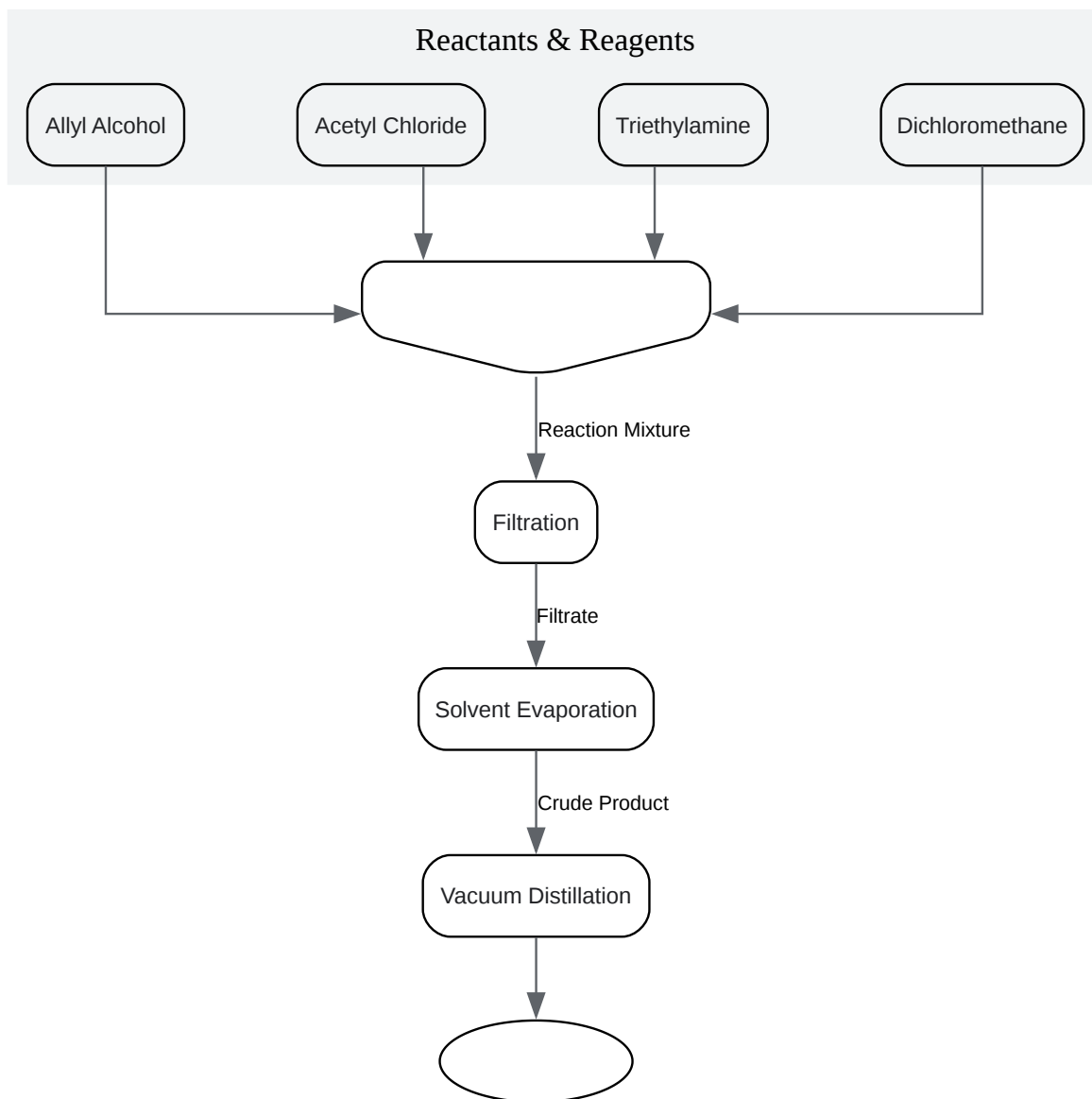
2. Reaction Execution:

- The catalyst is packed into a fixed-bed reactor.
- A gaseous feed stream containing propylene, acetic acid, oxygen, and in some cases, carbon dioxide and water, is passed over the catalyst bed.[3][4] The feed can also contain recycled unreacted components.[3]
- The reaction is maintained at a temperature between 100°C and 250°C and a pressure of 1 to 25 atmospheres.[4]

3. Product Separation and Purification:

- The reactor effluent, a mixture of **allyl acetate**, unreacted propylene, acetic acid, water, and byproducts like carbon dioxide, is cooled and condensed.[2][3]
- The condensed liquid stream is separated from the gaseous components.
- The liquid stream, containing **allyl acetate**, acetic acid, and water, is then subjected to distillation to separate the **allyl acetate** from the unreacted acetic acid and water.[2]
- Unreacted propylene, acetic acid, and water are typically recycled back into the feed stream to improve overall process efficiency.[3]





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